Elimination of Hydrogen-Bond Donor Capacity vs. 2-(Benzyloxy)acetamide
2-Benzyloxy-N,N-dimethyl-acetamide possesses zero hydrogen-bond donors (HBD count = 0) due to its tertiary amide structure, whereas the primary amide analog 2-(benzyloxy)acetamide (CAS 5774-77-6) has an HBD count of 2 [1]. This difference is critical for predicting passive membrane permeability and CNS penetration potential in drug discovery programs.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 H-bond donors |
| Comparator Or Baseline | 2-(Benzyloxy)acetamide: 2 H-bond donors |
| Quantified Difference | Absolute reduction of 2 H-bond donors |
| Conditions | Calculated molecular descriptor |
Why This Matters
Compounds with zero H-bond donors generally exhibit enhanced passive diffusion across lipid bilayers, a key selection criterion for CNS-targeted library compounds.
- [1] ChemSpider. (n.d.). 2-(Benzyloxy)-N,N-dimethylacetamide (CSID:9920207); 2-(Benzyloxy)acetamide. View Source
